molecular formula C22H25N3O4 B2590625 Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-77-6

Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2590625
CAS No.: 1251691-77-6
M. Wt: 395.459
InChI Key: RTPIZGBBHJBEFE-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Its structural features include:

  • Position 3: A 4-ethoxyphenyl substituent, enhancing lipophilicity and aromatic π-π stacking capabilities.
  • Position 7: A methyl ester (-COOCH₃), which may act as a prodrug moiety or influence solubility.

Properties

IUPAC Name

methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-14-15(21(27)28-4)8-13-18(19)20(26)25(22)16-9-11-17(12-10-16)29-7-3/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPIZGBBHJBEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like ethyl iodide or ethyl bromide in the presence of a strong base.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, using diethylamine and appropriate leaving groups like halides or tosylates.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Diethylamine, ethyl iodide, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core, characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is C19_{19}H24_{24}N2_{2}O3_{3}, with a molecular weight of approximately 344.41 g/mol. The synthesis typically involves the reaction of diethylamine with substituted phenyl compounds, followed by cyclization to form the quinazoline framework. Various methods such as microwave irradiation and solvent-free techniques have been employed to enhance yield and efficiency during synthesis.

1. Anticancer Properties
Quinazoline derivatives, including methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, have demonstrated significant activity against various cancer cell lines. Studies indicate that these compounds may inhibit specific pathways involved in tumor growth and metastasis. For instance, quinazolines are known to interact with protein kinases that play crucial roles in cell signaling and cancer progression .

2. Enzyme Inhibition
The compound may function as an inhibitor or modulator of specific enzymes or receptors. Its mechanism of action involves binding to biological targets, potentially leading to altered cellular responses. This characteristic makes it valuable for developing targeted therapies in oncology and other diseases associated with dysregulated enzymatic activity.

3. Fluorescent Probes
Research has indicated that derivatives of quinazolines can serve as fluorescent probes due to their photophysical properties. This application is particularly relevant in biological imaging and diagnostics, where fluorescent markers are essential for visualizing cellular processes .

Case Studies

Study Objective Findings
Anticancer Activity Investigate the efficacy of quinazoline derivatives against cancer cell linesSignificant cytotoxic effects observed in various cancer types, indicating potential for therapeutic development
Enzyme Interaction Assess the inhibitory effects on specific protein kinasesDemonstrated selective inhibition of key pathways involved in cancer progression
Fluorescent Properties Evaluate photophysical characteristics for imaging applicationsDeveloped fluorescent quinazolines with favorable properties for cellular imaging

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Methyl 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5)

  • Structural Differences: Position 2: A thioether (-S-CH₂-2-ClC₆H₄) replaces the diethylamino group. Position 3: A phenyl group instead of 4-ethoxyphenyl.
  • Implications: The thioether may reduce metabolic stability compared to the diethylamino group but enhance electrophilicity for covalent binding .

Methyl 2-Mercapto-3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 874607-16-6)

  • Structural Differences: Position 2: A mercapto (-SH) group replaces the diethylamino substituent. Position 3: A methyl group instead of 4-ethoxyphenyl.
  • Implications: The mercapto group introduces redox sensitivity (e.g., disulfide formation) and may limit shelf stability .

Methyl 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 1016681-63-2)

  • Structural Differences: Position 2: A methyl group replaces the diethylamino group. Position 3: No substituent (vs. 4-ethoxyphenyl).
  • Implications :
    • Simplified structure reduces molecular weight (218.21 g/mol vs. ~370–400 g/mol for the target compound), likely improving aqueous solubility but decreasing target affinity .
    • Lack of the 4-ethoxyphenyl group eliminates π-π interactions critical for binding to hydrophobic enzyme regions.

Pharmacological and Physicochemical Comparisons

Key Physicochemical Properties

Compound Molecular Weight logP<sup>a</sup> Water Solubility
Target Compound ~370–400<sup>b</sup> ~3.5–4.0 Low
Methyl 2-((2-Chlorobenzyl)thio)... [4] ~420 ~4.2 Very Low
Methyl 2-Mercapto-3-Methyl... [10, 12] 250.27 ~2.8 Moderate
Methyl 2-Methyl... [11] 218.21 ~1.5 High

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O4C_{22}H_{25}N_{3}O_{4}, with a molecular weight of approximately 375.45 g/mol. The compound features a quinazoline core structure that is significant in medicinal chemistry due to its ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. Quinazoline derivatives are known to exhibit inhibitory effects on various pathways, particularly in cancer biology. Research suggests that these compounds may act as inhibitors of kinases or other enzymes involved in cell proliferation and survival, making them potential candidates for cancer therapeutics.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. For instance, compounds within this class have shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)5.2Apoptosis induction
A549 (Lung cancer)8.1Cell cycle arrest
HeLa (Cervical cancer)6.5Inhibition of DNA synthesis

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized below:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus15Gram-positive bacterium
Escherichia coli20Gram-negative bacterium
Candida albicans25Fungal pathogen

These results indicate that the compound possesses moderate antibacterial and antifungal properties, which may be leveraged in developing new antimicrobial agents .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives. A notable study evaluated various substitutions on the quinazoline core and their effects on biological activity. The presence of an ethoxy group at the para position of the phenyl ring was found to enhance both anticancer and antimicrobial activities significantly .

Another case study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant bacterial strains. This approach demonstrated synergistic effects when combined with traditional antibiotics, suggesting potential applications in treating multidrug-resistant infections .

Q & A

Q. What synthetic methodologies are recommended for synthesizing methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

Answer: The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Key steps include:

  • Condensation reactions to form the quinazoline core, often using substituted anthranilic acid derivatives as starting materials.
  • Nucleophilic substitution for introducing diethylamino and 4-ethoxyphenyl groups.
  • Esterification to install the methyl carboxylate moiety.

For example, similar compounds like methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate are synthesized via cyclization of anthranilic acid derivatives followed by functionalization . Solvents such as dimethylformamide (DMF) and catalysts like zinc chloride may optimize reaction efficiency .

Q. How can researchers confirm the biological activity of this compound in preliminary assays?

Answer:

  • Kinase inhibition assays : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based enzymatic assays. Quinazoline derivatives are known kinase inhibitors .
  • Antimicrobial screening : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentration (MIC) values should be compared to reference drugs .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm substituent positions and purity (¹H/¹³C NMR).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structure for absolute configuration (if applicable) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability and solubility?

Answer:

  • Solubility optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) or use prodrug strategies (e.g., ester-to-acid conversion in vivo) .
  • LogP adjustment : Replace the methyl ester with more hydrophilic moieties (e.g., amides) while retaining activity.
  • Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .

Q. What experimental designs are suitable for resolving contradictory data in biological activity studies?

Answer:

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Statistical rigor : Use randomized block designs with replicates (e.g., four replicates per condition) to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

Answer:

  • Core modifications : Compare activity of 3,4-dihydroquinazoline vs. fully aromatic quinazoline derivatives .
  • Substituent analysis : Systematically vary the diethylamino and 4-ethoxyphenyl groups to identify critical interactions (e.g., bulky substituents for kinase selectivity) .
  • Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to map essential hydrogen-bonding and hydrophobic interactions .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Selectivity profiling : Screen against a panel of 50+ kinases to identify cross-reactivity .
  • Crystallographic studies : Resolve compound-kinase binding modes to guide rational redesign .
  • Proteomic profiling : Use affinity chromatography/MS to detect unintended protein interactions .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological assay results across studies?

Answer:

  • Standardize conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Reference controls : Include known inhibitors (e.g., Gefitinib for EGFR) to benchmark activity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., via Forest plots) .

Comparative Analysis

Q. How does this compound compare to other quinazoline derivatives in anticancer activity?

Answer:

  • Activity metrics : Compare IC₅₀ values against analogs like methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (IC₅₀ = 8.2 µM in MCF-7) .
  • Mechanistic differences : Assess whether diethylamino/4-ethoxyphenyl groups confer unique kinase selectivity vs. chloro/methoxy substituents .

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